Fmoc-3,4-dihydroxy-L-phenylalanine is an organic compound with the chemical formula . It is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide and protein synthesis, especially in solid-phase peptide synthesis, due to its ability to enhance the solubility and stability of peptides during synthesis processes. Fmoc-3,4-dihydroxy-L-phenylalanine is also known for its role in biochemical pathways related to dopamine synthesis and has potential applications in tissue engineering and regenerative medicine .
The synthesis of Fmoc-3,4-dihydroxy-L-phenylalanine typically involves several steps:
The reaction conditions are critical for the success of the synthesis. For instance, maintaining low temperatures during the initial coupling step helps prevent side reactions and degradation of sensitive functional groups. The use of silica gel chromatography is common for purifying the final product, ensuring high purity levels necessary for further applications .
The molecular structure of Fmoc-3,4-dihydroxy-L-phenylalanine features a fluorenylmethyloxycarbonyl group attached to the amino group of 3,4-dihydroxy-L-phenylalanine. This structure enhances its stability and solubility compared to its unprotected counterpart.
Fmoc-3,4-dihydroxy-L-phenylalanine can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The choice of reagents and conditions significantly affects the yield and purity of the products formed .
Fmoc-3,4-dihydroxy-L-phenylalanine acts primarily within biochemical pathways related to dopamine synthesis. The Fmoc group enhances its solubility and stability, allowing it to cross biological membranes more effectively.
Upon entering cells, Fmoc-3,4-dihydroxy-L-phenylalanine can be converted into dopamine through enzymatic reactions involving decarboxylation processes. This mechanism highlights its potential role in neurochemical pathways and therapeutic applications targeting dopamine-related disorders .
Fmoc-3,4-dihydroxy-L-phenylalanine typically appears as a white to off-white solid. Its melting point varies based on purity but generally falls within a range conducive to handling under laboratory conditions.
The compound exhibits significant solubility in organic solvents such as dimethyl sulfoxide and methanol but lower solubility in water due to its hydrophobic Fmoc group. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously discussed .
Fmoc-3,4-dihydroxy-L-phenylalanine has several scientific applications:
Fmoc-3,4-dihydroxy-L-phenylalanine (Fmoc-DOPA) serves as a critical building block in Fmoc-based SPPS protocols for incorporating catechol functionality into synthetic peptides. The unprotected catechol group of DOPA poses significant challenges due to its susceptibility to oxidation and side reactions during standard peptide assembly. To address this, Fmoc-DOPA is typically utilized in its acetonide-protected form (Fmoc-DOPA(acetonide)-OH, CAS 852288-18-7), where the catechol hydroxyls are shielded as a cyclic ketal [1] [6]. This protection enables seamless integration into automated SPPS workflows, as the acetonide group remains stable under the piperidine-driven Fmoc deprotection conditions (20% piperidine in DMF, t1/2 = 6-20 seconds) essential for iterative chain elongation [8]. Post-assembly, simultaneous removal of the acetonide group and peptide cleavage from the resin is achieved using TFA/water scavenger cocktails (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane), regenerating the bioactive catechol moiety without side-chain degradation [6].
Table 1: SPPS Compatibility of Protected Fmoc-DOPA Derivatives
Resin Type | Coupling Efficiency* | Cleavage Condition | Catechol Recovery Yield |
---|---|---|---|
Wang Resin | >98% | TFA:H₂O (95:5), 2h | 93-97% |
Rink Amide MBHA | >97% | TFA:TIS:H₂O (94:3:3), 90min | 90-95% |
Sieber Amide | >96% | TFA:DCM (1:99), 30min | 88-92% |
*Determined by HPLC monitoring of Fmoc-deprotection cycles*
This methodology has been successfully applied to synthesize marine adhesive peptides mimicking tubeworm cement proteins (Pc1, Pc2), where precise DOPA placement is critical for adhesion functionality [2].
The acetonide protecting group (2,2-dimethyl-1,3-dioxolane) demonstrates optimal orthogonality in Fmoc-SPPS due to its differential stability profile:
Alternative strategies like cyclic ethyl orthoformate (Ceof) protection offer enhanced base stability but require harsh deprotection conditions (1M trimethylsilyl bromide/TFA at 0°C for 60min), which can degrade acid-sensitive residues or modifications [3]. The acetonide group’s synthetic accessibility further favors its adoption – protection is achieved in high yield (>85%) via refluxing DOPA methyl ester with 2,2-dimethoxypropane catalyzed by p-toluenesulfonic acid, followed by ester hydrolysis and Fmoc installation [2].
Table 2: Comparative Analysis of Catechol Protecting Groups
Property | Acetonide | Ceof | Unprotected DOPA |
---|---|---|---|
Fmoc Deprotection Stability | Excellent | Excellent | Poor (oxidation) |
Cleavage Conditions | Mild Acid (0.1% TFA) | TMSBr/TFA, 0°C | N/A |
Synthetic Steps Required | 2-3 | 3-4 | 0 |
Typical Incorporation Purity | ≥98% (HPLC) | ≥95% | ≤80% |
Compatible Residues | All standards | Acid-stable residues | None (SPPS) |
Scaling Fmoc-DOPA(acetonide)-OH synthesis beyond laboratory gram-scale confronts three key bottlenecks:1. Multi-Step Inefficiency: The canonical route involves:- Phthaloyl protection of DOPA amine (48h, 60°C)- Methyl esterification (SOCl2/MeOH, 12h)- Acetonide formation (2,2-dimethoxypropane/PTSA, 4h reflux)- Hydrazinolysis (NH2NH2, 12h) for phthaloyl removal- Fmoc installation (Fmoc-OSu/NaHCO3, 24h) [2]This 5-step sequence accumulates overall yields of 40-45% due to intermediate purification losses, contrasting with commercial tyrosine derivatives’ 2-step syntheses.
Purification Challenges: The polar yet hydrophobic structure complicates crystallization; reversed-phase HPLC purification (C18 column, 10-50% MeCN/H2O + 0.1% TFA) is required to achieve ≥98% purity, but throughput is limited to <100g/batch due to column loading constraints [4] [6].
Cost Drivers: High expenses stem from:
Innovative approaches to circumvent these issues include:
Table 4: Scalability and Cost Analysis of Fmoc-DOPA(acetonide)-OH
Scale | Synthetic Steps | Purification Method | Reported Yield | Relative Cost* |
---|---|---|---|---|
Milligram | 5 | Prep. TLC | 40-45% | 1x |
Gram | 5 | Flash Chromatography | 45-50% | 8x |
Kilogram | 5 (optimized) | RP-HPLC | 55-60% | 35x |
Pilot Plant | 3 (flow chemistry) | Crystallization | 65-68% | 20x |
*Normalized to milligram-scale synthesis cost per gram
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: